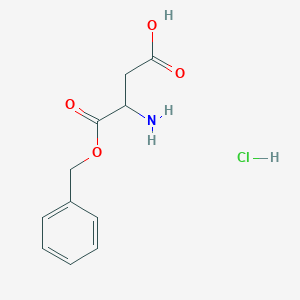
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to participate in specific interactions.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds, which can be achieved through various strategies, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of fluorinated aromatic compounds often involves the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to aromatic substrates. These processes can be carried out in both stoichiometric and catalytic modes, depending on the desired efficiency and scale of production . The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion reactions, where X represents oxygen, nitrogen, or sulfur .
化学反応の分析
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while reduction reactions may produce fluorinated alcohols. Substitution reactions can result in the formation of various fluorinated derivatives, depending on the substituents introduced.
科学的研究の応用
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and ability to interact with biological targets.
作用機序
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence of multiple fluorine atoms can enhance the compound’s ability to participate in these interactions, leading to specific effects on molecular pathways .
類似化合物との比較
Similar Compounds
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene: Similar in structure but with different positions of the fluorine and methoxy groups.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
分子式 |
C8H5F5O |
|---|---|
分子量 |
212.12 g/mol |
IUPAC名 |
1-(difluoromethoxy)-2,3-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-5(10)7(11)6(2-4)14-8(12)13/h1-2,8H,3H2 |
InChIキー |
LQMKQRLZCBPQLJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14066193.png)

![[4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)
![Ethyl 4-[(diphenylmethylidene)amino]benzoate](/img/structure/B14066205.png)





![2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)
![Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14066266.png)


